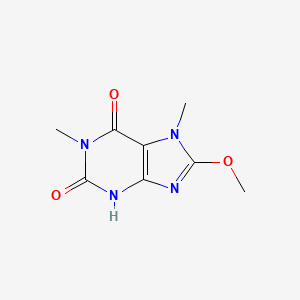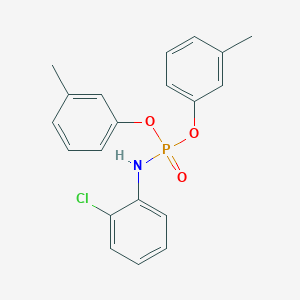![molecular formula C15H11BrN2O2 B14737138 2-[(3-Bromoanilino)methyl]isoindole-1,3-dione CAS No. 6629-42-1](/img/structure/B14737138.png)
2-[(3-Bromoanilino)methyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Bromoanilino)methyl]isoindole-1,3-dione is a chemical compound belonging to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications. The structure of this compound includes a brominated aniline moiety attached to an isoindole-1,3-dione core, making it a unique and potentially valuable compound in various fields of research and industry.
Métodos De Preparación
The synthesis of 2-[(3-Bromoanilino)methyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by bromination. One common method includes:
Condensation Reaction: Phthalic anhydride reacts with 3-bromoaniline in the presence of a suitable catalyst to form the isoindole-1,3-dione core.
Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity. These methods may include the use of advanced catalysts and reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
2-[(3-Bromoanilino)methyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted isoindole-1,3-dione compounds.
Aplicaciones Científicas De Investigación
2-[(3-Bromoanilino)methyl]isoindole-1,3-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its brominated aniline moiety is of particular interest for binding studies.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting specific diseases.
Mecanismo De Acción
The mechanism of action of 2-[(3-Bromoanilino)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity. The brominated aniline moiety plays a crucial role in binding to the active site of the target molecule, leading to the desired biological effect. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-[(3-Bromoanilino)methyl]isoindole-1,3-dione can be compared with other isoindole-1,3-dione derivatives, such as:
2-(2-Bromoethyl)isoindole-1,3-dione: Similar in structure but with a different substitution pattern, leading to distinct chemical and biological properties.
2-(4-Bromobutyl)isoindole-1,3-dione: Another brominated derivative with variations in the alkyl chain length, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
6629-42-1 |
|---|---|
Fórmula molecular |
C15H11BrN2O2 |
Peso molecular |
331.16 g/mol |
Nombre IUPAC |
2-[(3-bromoanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H11BrN2O2/c16-10-4-3-5-11(8-10)17-9-18-14(19)12-6-1-2-7-13(12)15(18)20/h1-8,17H,9H2 |
Clave InChI |
VJDRUBBFWHNLGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane](/img/structure/B14737067.png)

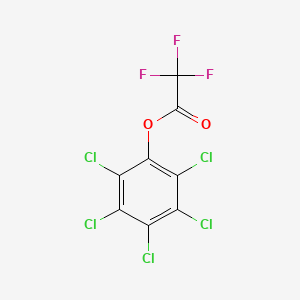
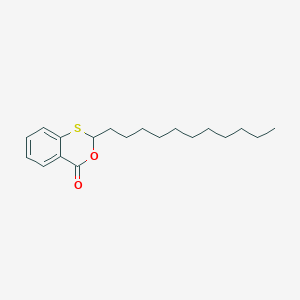
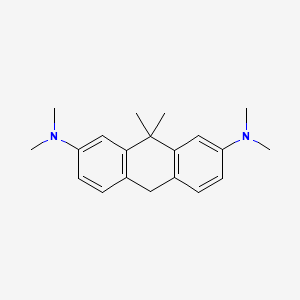
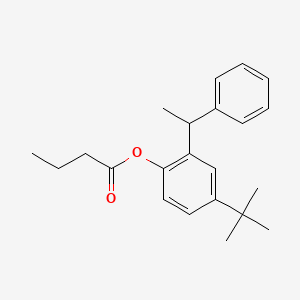
![1-(1-Adamantyl)-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B14737103.png)
![2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid](/img/structure/B14737107.png)
![Thiopyrano[3,2-e]benzimidazol-7(3H)-one](/img/structure/B14737115.png)
